molecular formula C17H15ClN2O B11830487 N,N-Dimethylbenzofuro[3,2-b]quinolin-11-amine hydrochloride CAS No. 882865-28-3

N,N-Dimethylbenzofuro[3,2-b]quinolin-11-amine hydrochloride

Katalognummer: B11830487
CAS-Nummer: 882865-28-3
Molekulargewicht: 298.8 g/mol
InChI-Schlüssel: KWWWKZAAGYYNMZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N-Dimethylbenzofuro[3,2-b]quinolin-11-amine hydrochloride is a complex organic compound with the molecular formula C17H15ClN2O. It is a derivative of quinoline, a nitrogen-based heterocyclic aromatic compound. This compound is known for its unique structure, which combines the benzofuran and quinoline moieties, making it a subject of interest in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethylbenzofuro[3,2-b]quinolin-11-amine hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of Benzofuran Moiety: The initial step involves the synthesis of the benzofuran ring. This can be achieved through the cyclization of 2-hydroxybenzaldehyde with an appropriate reagent.

    Quinoline Ring Formation: The benzofuran intermediate is then subjected to a series of reactions to form the quinoline ring. This often involves the use of reagents such as aniline and phosphorus oxychloride.

    Dimethylation: The final step involves the introduction of the dimethylamine group. This can be achieved through the reaction of the quinoline intermediate with dimethylamine in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Analyse Chemischer Reaktionen

Types of Reactions

N,N-Dimethylbenzofuro[3,2-b]quinolin-11-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide; acidic or neutral conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Alkyl halides, acyl chlorides; often in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: N-substituted quinoline derivatives.

Wissenschaftliche Forschungsanwendungen

N,N-Dimethylbenzofuro[3,2-b]quinolin-11-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Wirkmechanismus

The mechanism of action of N,N-Dimethylbenzofuro[3,2-b]quinolin-11-amine hydrochloride involves its interaction with specific molecular targets. The compound is known to bind to DNA, interfering with its replication and transcription processes. This interaction can lead to the inhibition of cell proliferation, making it a potential candidate for anticancer therapy. Additionally, it may interact with various enzymes and receptors, modulating their activity and leading to diverse biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N,N-Dimethylbenzothieno[3,2-b]quinolin-11-amine hydrochloride
  • N,N-Dimethyl-10H-indolo[3,2-b]quinolin-11-amine hydrochloride
  • 1,3-Dimethyl-N-(1-methylbutyl)-1H-pyrazolo[3,4-b]quinolin-4-amine hydrochloride

Uniqueness

N,N-Dimethylbenzofuro[3,2-b]quinolin-11-amine hydrochloride is unique due to its specific combination of benzofuran and quinoline moieties. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications. Its ability to interact with DNA and other molecular targets sets it apart from other similar compounds, highlighting its potential in therapeutic development.

Eigenschaften

CAS-Nummer

882865-28-3

Molekularformel

C17H15ClN2O

Molekulargewicht

298.8 g/mol

IUPAC-Name

N,N-dimethyl-[1]benzofuro[3,2-b]quinolin-11-amine;hydrochloride

InChI

InChI=1S/C17H14N2O.ClH/c1-19(2)16-11-7-3-5-9-13(11)18-15-12-8-4-6-10-14(12)20-17(15)16;/h3-10H,1-2H3;1H

InChI-Schlüssel

KWWWKZAAGYYNMZ-UHFFFAOYSA-N

Kanonische SMILES

CN(C)C1=C2C(=NC3=CC=CC=C31)C4=CC=CC=C4O2.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.